

Fulicin: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulicin*

Cat. No.: *B1674177*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulicin is a novel neuropeptide first isolated from the central ganglia of the African giant snail, *Achatina fulica*.^{[1][2]} Its unique primary structure, containing a D-amino acid residue, and its potent biological activity in modulating muscle contraction have made it a subject of interest in neuropeptide research. This technical guide provides a comprehensive overview of the current knowledge on **Fulicin**'s peptide sequence, its structural characteristics, and its physiological role. The document details available quantitative data, outlines experimental protocols for its study, and presents a hypothetical signaling pathway to stimulate further investigation into its mechanism of action.

Peptide Sequence and Core Properties

Fulicin is a pentapeptide with the following amino acid sequence:

Phe-D-Asn-Glu-Phe-Val-NH₂^{[1][2]}

This sequence is notable for the presence of a D-asparagine (D-Asn) residue at the second position, a feature that is critical for its biological activity. The C-terminus is amidated.

Property	Value	Reference
Full Name	Phenylalanyl-D-asparaginyl-glutamyl-phenylalanyl-valinamide	[3]
Molecular Formula	C ₃₂ H ₄₃ N ₇ O ₈	
IUPAC Name	(4S)-4-[(2R)-4-amino-2-[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[(2S)-1-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid	[3]

Structural Characteristics

Primary Structure

The primary structure of **Fulicin** has been determined to be Phe-D-Asn-Glu-Phe-Val-NH₂.[\[1\]](#)[\[2\]](#)

Secondary and Tertiary Structure

Currently, there is a lack of experimentally determined three-dimensional structural data for **Fulicin** from techniques such as NMR spectroscopy or X-ray crystallography. Computational attempts to generate a 3D conformer have been hindered by the peptide's inherent flexibility. Circular dichroism (CD) spectroscopy of an agglutinin from *Achatina fulica* mucus showed a random coil conformation, suggesting that small peptides from this organism may also lack a defined secondary structure in solution.

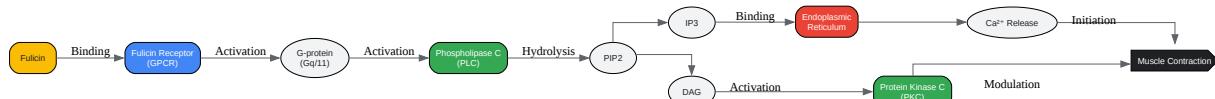
Further research, potentially employing techniques like NMR spectroscopy in membrane-mimicking environments or computational molecular dynamics simulations, is required to elucidate the conformational preferences of **Fulicin** that may be induced upon receptor binding.

Biological Activity and Structure-Activity Relationship

Fulicin's primary biological function is the potentiation of tetanic contraction in the penis retractor muscle of *Achatina fulica* at very low concentrations.[\[1\]](#)[\[2\]](#) It also exhibits modulatory effects on the buccal and ventricular muscles, as well as central ganglionic neurons.[\[1\]](#)

The structure of **Fulicin** is intrinsically linked to its function, with the D-Asn residue at position 2 being a key determinant of its high potency.

Peptide	Sequence	Relative Activity	Reference
Fulicin	Phe-D-Asn-Glu-Phe- Val-NH ₂	1	[1]
[L-Asn ²]Fulicin	Phe-L-Asn-Glu-Phe- Val-NH ₂	~1/3000	[1]


Substitution of D-Asn² with L-Asn results in a drastic reduction in contraction-enhancing activity by approximately 3000-fold.[\[1\]](#) However, replacing D-Asn² with other D-amino acids does not cause a significant decrease in activity. Conversely, introducing a D-amino acid at any other position markedly diminishes its biological function.[\[1\]](#) The presence of Glu³ and the pentapeptide structure as a whole are also essential for its activity.[\[1\]](#)

Fulicin Gene-Related Peptides (FGRPs)

Fulicin belongs to a larger family of peptides known as **Fulicin** gene-related peptides (FGRPs). The precursor cDNA for **Fulicin** also encodes for nine other related peptides (FGRP-1 to -9). One of these, fulyal ([D-Ala²]FGRP-9), also contains a D-amino acid at the second position and shows remarkable potentiation of tetanic contraction at concentrations as low as 10⁻¹² M.[\[4\]](#) This suggests a common evolutionary and functional origin for this peptide family.

Hypothetical Signaling Pathway

The precise signaling pathway for **Fulicin** has not yet been elucidated. However, based on its function as a neuropeptide, it is hypothesized to act through a G-protein coupled receptor (GPCR). The proposed cascade is depicted below:

[Click to download full resolution via product page](#)

Hypothetical signaling pathway of **Fulicin**.

This proposed pathway suggests that upon binding to its GPCR, **Fulicin** activates a Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which is a primary driver of muscle contraction. DAG, in turn, activates Protein Kinase C (PKC), which can further modulate the contractile machinery.

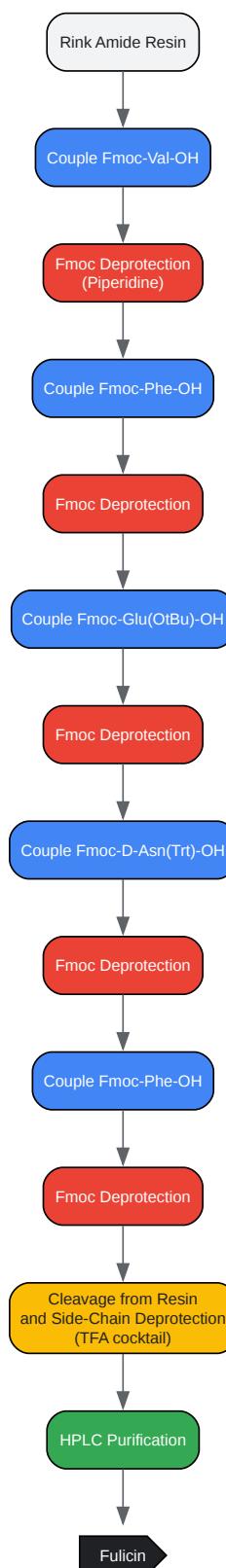
Experimental Protocols

Isolation and Purification of Fulicin from *Achatina fulica* Ganglia

This protocol is based on the original isolation method and general protein purification techniques.

[Click to download full resolution via product page](#)

Workflow for the isolation and purification of **Fulicin**.


Methodology:

- Tissue Collection: Dissect central ganglia from *Achatina fulica*.

- Homogenization and Extraction:
 - Homogenize the ganglia in cold acetone.
 - Centrifuge and discard the supernatant.
 - Extract the resulting powder with 2% acetic acid.
 - Centrifuge and collect the supernatant.
- Solid-Phase Extraction:
 - Pass the supernatant through a Sep-Pak C18 cartridge.
 - Wash the cartridge with water.
 - Elute the peptides with 60% methanol.
- High-Performance Liquid Chromatography (HPLC):
 - Lyophilize the eluate and redissolve in a suitable solvent.
 - Purify the sample using reverse-phase HPLC on a C18 column.
 - Monitor the elution profile at 210 nm and collect fractions corresponding to the **Fulicin** peak.
- Verification: Confirm the purity and identity of **Fulicin** using mass spectrometry and amino acid analysis.

Solid-Phase Peptide Synthesis of **Fulicin**

This protocol outlines the Fmoc-based solid-phase synthesis of **Fulicin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insertion derivatives containing segments of up to 16 amino acids identify surface- and periplasm-exposed regions of the FhuA outer membrane receptor of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of achatin-I from the atria of the African giant snail, Achatina fulica, and its possible function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fulicin: A Technical Guide to its Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674177#fulicin-peptide-sequence-and-structure\]](https://www.benchchem.com/product/b1674177#fulicin-peptide-sequence-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com